An In-Depth Technical Guide to 3-Ethoxycarbonylphenylboronic Acid: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Ethoxycarbonylphenylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxycarbonylphenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-ethoxycarbonylphenylboronic acid, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
3-Ethoxycarbonylphenylboronic acid, also known as 3-(ethoxycarbonyl)benzeneboronic acid, is an aromatic boronic acid. The molecule consists of a benzene ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and an ethoxycarbonyl group (-COOCH₂CH₃) at the 1-position. The presence of both the boronic acid and the ester functional groups makes it a valuable bifunctional reagent in organic synthesis.
The chemical structure can be represented by the SMILES string CCOC(=O)c1cccc(c1)B(O)O and the InChI string InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3.[1]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4334-87-6 | [1][2] |
| Molecular Formula | C₉H₁₁BO₄ | |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 135-139 °C (lit.) | [1][2] |
| Boiling Point | 368.4±44.0 °C (Predicted) | [2] |
| Density | 1.21±0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol. | [2] |
| pKa | 7.78±0.10 (Predicted) | [2] |
Key Applications in Organic Synthesis
The primary application of 3-ethoxycarbonylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and an arylboronic acid. Specific conditions may need to be optimized for different substrates.
Materials:
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Aryl halide (1.0 mmol)
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Arylboronic acid (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
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Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Development
3-Ethoxycarbonylphenylboronic acid serves as a crucial starting material or intermediate in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.
Synthesis of β₃-Adrenergic Receptor Agonists
3-Ethoxycarbonylphenylboronic acid is utilized in the preparation of β₃-adrenergic receptor agonists.[1][2] These receptors are primarily found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. Agonists of the β₃-adrenergic receptor have been investigated as potential therapeutics for the treatment of obesity and type 2 diabetes.[4] The synthesis of these agonists often involves a Suzuki-Miyaura coupling reaction to construct the core biaryl structure, where 3-ethoxycarbonylphenylboronic acid provides one of the aryl moieties.
The activation of the β₃-adrenergic receptor by an agonist triggers a signaling cascade within adipocytes, as depicted in the following diagram.
Farnesoid X Receptor (FXR) Modulators
3-Ethoxycarbonylphenylboronic acid has also been implicated in the synthesis of modulators of the Farnesoid X receptor (FXR).[5][6] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[7] FXR agonists have shown therapeutic potential in the treatment of various liver diseases, such as primary biliary cholangitis and non-alcoholic steatohepatitis (NASH).[8] The synthesis of non-steroidal FXR modulators can involve the use of 3-ethoxycarbonylphenylboronic acid to introduce specific structural motifs required for receptor binding and activation.
The activation of FXR by an agonist initiates a transcriptional regulatory cascade that influences the expression of genes involved in metabolic homeostasis.
Safety and Handling
3-Ethoxycarbonylphenylboronic acid is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
3-Ethoxycarbonylphenylboronic acid is a valuable and versatile reagent in organic synthesis, with significant applications in the development of new therapeutic agents. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. As research into novel therapeutics for metabolic and other diseases continues, the demand for such key building blocks is likely to grow, further solidifying the importance of 3-ethoxycarbonylphenylboronic acid in modern drug discovery.
References
- 1. 3-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Ethoxycarbonylphenylboronic acid CAS#: 4334-87-6 [amp.chemicalbook.com]
- 3. 3-Ethoxycarbonylphenylboronic acid | 4334-87-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
